Sodium 4-ethynylbenzoate
Overview
Description
Sodium 4-ethynylbenzoate is a chemical compound with the empirical formula C9H5NaO2 and a molecular weight of 168.12 . It is also known by other names such as 4-ethynylbenzoic acid sodium salt .
Molecular Structure Analysis
The molecular structure of Sodium 4-ethynylbenzoate can be represented by the SMILES string[Na+].[O-]C(=O)c1ccc(cc1)C#C
. This indicates that the molecule consists of a sodium ion (Na+) and a 4-ethynylbenzoate ion, which is a benzoate ion with an ethynyl group attached to the 4th carbon of the benzene ring . Physical And Chemical Properties Analysis
Sodium 4-ethynylbenzoate is a solid at room temperature . It has a molecular weight of 168.13 g/mol .Scientific Research Applications
Coordination-Driven Self-Assembly
Sodium 4-ethynylbenzoate is utilized in the self-assembly of discrete macrocyclic species. In a study, it was found that flexible, ambidentate pyridyl-carboxylate based donor ligands, which include variants of sodium ethynylbenzoate, self-assemble into discrete macrocycles rather than infinite networks when combined with platinum-containing acceptors. This process results in the formation of unique supramolecular structures (Chi et al., 2006).
Synthesis of Functional Poly(Phenylacetylenes)
In polymer chemistry, sodium 4-ethynylbenzoate plays a role in the synthesis of functional poly(phenylacetylenes). Research has demonstrated that different isomers of ethynylbenzoates can be polymerized using various catalysts to produce polymers with varying molecular weights and structures. These polymers have shown differing reactivities towards amines, and their UV-vis spectra exhibited significant shifts, indicating changes in the conjugated polymer backbone (Pauly & Théato, 2011); (Pauly & Théato, 2012).
Chiroptical Property Switching
Sodium 4-ethynylbenzoate is involved in the development of materials with chiroptical properties. For instance, a study explored the use of poly(4'-ethynylbenzo-15-crown-5) in a system exhibiting thermoresponsive chiral on-off switching properties. This demonstrated the potential for creating materials with tunable optical properties under varying temperature conditions (Sakai et al., 2006).
Fluorescent Labeling in Bacterial Cells
Sodium 4-ethynylbenzoate is used as a fluorogenic and chromogenic probe for bacterial strains. A study showed that 3-Ethynylbenzoate, a related compound, could fluorescently label bacterial cells with induced toluene-degrading enzymes, providing a method for direct physiological analysis of these cells (Clingenpeel et al., 2005).
Solar Cell Applications
In the field of solar energy, sodium 4-ethynylbenzoate-related compounds have been investigated for their use in dye-sensitized solar cells. Research on phenanthrocarbazole dyes with various electron-acceptors, including ethynylbenzoate derivatives, has shown the potential for high power conversion efficiencies and stability in solar cell applications (Yang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
sodium;4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLAFDQGACQAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635813 | |
Record name | Sodium 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-ethynylbenzoate | |
CAS RN |
144693-65-2 | |
Record name | Sodium 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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